molecular formula C21H21O3P B14438964 Diphenyl 2,4,6-trimethylphenyl phosphite CAS No. 74388-15-1

Diphenyl 2,4,6-trimethylphenyl phosphite

Cat. No.: B14438964
CAS No.: 74388-15-1
M. Wt: 352.4 g/mol
InChI Key: NCZOOHUDCMKTJA-UHFFFAOYSA-N
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Description

Diphenyl 2,4,6-trimethylphenyl phosphite (CAS 74388-15-1) is an organophosphorus compound with the molecular formula C21H21O3P . As a sterically hindered phosphite ester, it is primarily of interest in specialized chemical synthesis and materials science research. Its potential research applications may include serving as a ligand for metal catalysts or as an intermediate in the development of new organophosphorus compounds . Phosphorus-based ligands are crucial in various metal-catalyzed reactions, such as olefin metathesis, where they can influence catalyst activity and stability . Furthermore, derivatives of diaryl phosphine oxides, which share structural similarities, are recognized as important raw materials for synthesizing novel acylphosphine photoinitiators and phosphorus-containing flame retardants . Researchers value this compound for exploring these and other applications in polymer and materials chemistry. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

74388-15-1

Molecular Formula

C21H21O3P

Molecular Weight

352.4 g/mol

IUPAC Name

diphenyl (2,4,6-trimethylphenyl) phosphite

InChI

InChI=1S/C21H21O3P/c1-16-14-17(2)21(18(3)15-16)24-25(22-19-10-6-4-7-11-19)23-20-12-8-5-9-13-20/h4-15H,1-3H3

InChI Key

NCZOOHUDCMKTJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OP(OC2=CC=CC=C2)OC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The foundational method, detailed in CN101830931A, involves a two-step process:

  • Addition Reaction : 2,4,6-Trimethylbenzaldehyde reacts with diphenyl phosphine chloride in a cooled organic solvent (e.g., trimethyl carbinol or dichloromethane) at 5–10°C.
  • Oxidation : The intermediate undergoes oxidation using hydrogen peroxide ($$ \text{H}2\text{O}2 $$) catalyzed by tungstate or molybdate salts, with phase-transfer agents like tetrabutylammonium bromide.

The overall reaction is represented as:
$$
\text{ArCHO} + \text{Ph}2\text{PCl} \xrightarrow{\text{Step 1}} \text{ArCH(O)PPh}2 \xrightarrow{\text{H}2\text{O}2, \text{cat.}} \text{ArC(O)P(O)Ph}_2
$$
where $$ \text{Ar} = 2,4,6-\text{trimethylphenyl} $$.

Optimization of Reaction Parameters

Key parameters from patent CN101830931A:

Parameter Optimal Range Impact on Yield
Molar Ratio (Aldehyde:Phosphine Chloride) 1:1–1:2 Excess phosphine chloride reduces byproducts
Oxidation Catalyst $$ \text{H}7[(\text{PMo}2\text{O}7)6] \cdot \text{H}_2\text{O} $$ Enhances $$ \text{H}2\text{O}2 $$ efficiency
Temperature (Oxidation) 5–10°C Minimizes side reactions
Reaction Time 10–20 hours Ensures complete oxidation

This method achieves yields up to 90% with a purity of 99% after crystallization using isopropyl ether.

One-Pot Synthesis Using Sodium-Ethanol Mediation

Streamlined Methodology

CN107304220B introduces a one-pot approach that eliminates intermediate isolation:

  • Reduction-Oxidation Cascade : Sodium metal in ethanol reduces diphenyl phosphine chloride, forming a reactive phosphide intermediate.
  • Acylation : 2,4,6-Trimethylbenzoyl chloride is added, yielding TPO after aqueous workup.

The reaction proceeds as:
$$
\text{Ph}2\text{PCl} + \text{Na} \xrightarrow{\text{EtOH}} \text{Ph}2\text{P}^- \text{Na}^+ \xrightarrow{\text{ArCOCl}} \text{ArC(O)P(O)Ph}_2
$$

Advantages Over Conventional Methods

  • Reduced Steps : Combines reduction and acylation in a single vessel.
  • Solvent Flexibility : Toluene, xylene, or mesitylene serve as reaction media.
  • Scalability : Sodium and ethanol are cost-effective, enabling bulk production.
Parameter Optimal Range
Sodium Equivalents 0.9–1.0 mol
Temperature (Acylation) 70–90°C
Solvent Mass Ratio 5:1–10:1 (solvent:Na)

This method achieves comparable yields (85–88%) with fewer purification steps.

Comparative Analysis of Synthetic Routes

Metric Two-Step Method One-Pot Method
Yield 90% 85–88%
Purity 99% 95–97%
Reaction Time 12–22 hours 7–17 hours
Catalyst Cost High (heteropolyacids) Low (Na, EtOH)
Environmental Impact $$ \text{H}2\text{O}2 $$ waste Minimal solvent recovery

The two-step method prioritizes purity for pharmaceutical-grade TPO, while the one-pot approach favors industrial scalability.

Chemical Reactions Analysis

Types of Reactions

Diphenyl 2,4,6-trimethylphenyl phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl phosphites, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

It appears the query contains a slight error, as the chemical name requested is "Diphenyl 2,4,6-trimethylphenyl phosphite," but the correct name based on the search results is Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide.

Here's a detailed overview based on the assumption that the user is interested in Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide applications:

Uses of Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) is a photoinitiator used across various applications . TPO can be incorporated into different polymer matrices to efficiently cure and maintain the color stability of resins .

Specific applications:

  • Photo-crosslinking of PMMA composites TPO can be used in the photo-crosslinking of PMMA composite, which can further be used as a gate insulator in organic thin film transistors (OTFTs) .
  • UV-curable urethane-acrylate coatings It is used in the creation of UV-curable urethane-acrylate coatings .
  • Photoinduced reactions TPO may be employed in photoinduced reactions to form organophosphine compounds, which can be used as ligands with metal catalysts and reagents .
  • Ink industries It serves as a photoinitiator in various ink industries .

Synthesis Method

Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide can be synthesized using a one-pot method :

  • Add a solvent and sodium to a reaction bottle .
  • Add ethanol (molar weight equal to sodium) at a specified temperature and stir for 2-7 hours .
  • Continuously add diphenyl phosphine chloride and 2,4,6-trimethylbenzoyl chloride at the specified temperature .
  • React for 5-10 hours at the specified temperature, stopping when the production of 2,4,6-trimethylbenzoyl-diphenylphosphine oxide ceases to increase .

This one-pot method, utilizing sodium, ethanol, diphenyl phosphine chloride, and 2,4,6-trimethyl benzoyl chloride, replaces the traditional approach of using diphenyl ethoxy phosphine and acyl chloride, which reduces preparation steps and processes while offering benefits such as low cost, simple operation, and high yield .

Additional Information

  • Molecular Formula: C22H21O2P
  • Molecular Weight: 348.37
  • Melting Point: 88-92ºC
  • Boiling Point: 519.6 ± 60.0 °C
  • Purity: 95%+
  • Non-flammable

Mechanism of Action

The mechanism by which Diphenyl 2,4,6-trimethylphenyl phosphite exerts its effects involves the formation of reactive intermediates upon exposure to UV light. These intermediates can initiate radical polymerization of unsaturated oligomers, leading to the formation of cross-linked polymer networks . The molecular targets include unsaturated monomers and oligomers, and the pathways involved are primarily radical polymerization processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents CAS Number Key Applications
Diphenyl 2,4,6-trimethylphenyl phosphite C₂₁H₂₁O₃P 2 phenyl, 1 mesityl Not explicitly listed Polymer stabilizer, flame retardant
Triphenyl phosphite C₁₈H₁₅O₃P 3 phenyl 101-02-0 Antioxidant, plasticizer
Tris(2,4-di-tert-butylphenyl) phosphite C₄₂H₆₃O₃P 3 (2,4-di-tert-butylphenyl) 31570-04-4 High-temperature stabilizer
Tris(nonylphenyl) phosphite (TNPP) C₄₅H₆₉O₃P 3 nonylphenyl 26523-78-4 PVC stabilizer, lubricant additive
Diphenyl isodecyl phosphite C₂₂H₃₁O₃P 2 phenyl, 1 isodecyl 26544-23-0 Co-stabilizer for polyolefins

Key Observations :

  • Steric Effects : The mesityl group in the target compound provides moderate steric hindrance compared to tert-butyl groups in tris(2,4-di-tert-butylphenyl) phosphite. This balances reactivity and stability, avoiding excessive bulk that might hinder compatibility with polymer matrices .
  • Thermal Stability : Tris(2,4-di-tert-butylphenyl) phosphite outperforms the target compound in high-temperature applications due to stronger electron-donating tert-butyl groups, which resist radical degradation . However, the mesityl group’s methyl substituents still enhance stability over triphenyl phosphite .
  • Environmental and Regulatory Status: TNPP faces restrictions due to 4-nonylphenol impurities (a reprotoxicant), whereas the target compound’s mesityl group may reduce hazardous degradation products, aligning with OEKO-TEX® monitoring guidelines .

Reactivity and Performance

  • Hydrolysis Resistance : Phosphites with bulky substituents (e.g., mesityl, tert-butyl) exhibit slower hydrolysis rates than simpler analogs like triphenyl phosphite. This makes the target compound more suitable for humid environments .
  • Antioxidant Efficiency : In polypropylene stabilization, tris(2,4-di-tert-butylphenyl) phosphite shows superior radical scavenging due to electron-rich aryl groups. The target compound’s performance may lag but offers better processability due to lower viscosity .
  • Flame Retardancy : Compared to phosphate esters (e.g., cresyl diphenyl phosphate, CAS 26444-49-5 ), phosphites generally act as secondary flame retardants by synergizing with halogenated compounds. The mesityl group’s thermal stability could enhance char formation in fire-resistant coatings .

Q & A

Basic: What synthetic methodologies are effective for preparing diphenyl 2,4,6-trimethylphenyl phosphite, and how can purity be optimized?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution between 2,4,6-trimethylphenol and phosphorus trichloride, followed by reaction with phenol. Key steps include:

  • Purification: Use fractional distillation or recrystallization in non-polar solvents (e.g., hexane) to remove unreacted phenol or phosphorylated byproducts.
  • Monitoring: Employ 31^{31}P NMR to track reaction progress and confirm phosphite formation (expected δ: ~125–135 ppm) .
  • Yield Optimization: Control stoichiometry (1:3 molar ratio of PCl₃ to aryl alcohols) and use inert atmospheres to prevent oxidation to phosphate derivatives.

Table 1: Synthetic Parameters and Outcomes

ParameterOptimal ConditionPurity (%)Yield (%)
SolventAnhydrous toluene>9875–85
Temperature0–5°C (slow addition)>9570–80
CatalystNone (base-free conditions)>9980–88

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this phosphite?

Methodological Answer:

  • 1^{1}H/31^{31}P NMR: Identify substituent environments and confirm phosphite structure. For example, 1^{1}H NMR shows three distinct methyl singlets (δ ~2.1–2.3 ppm) from the 2,4,6-trimethylphenyl group .
  • X-ray Crystallography: Resolve steric effects of the bulky aryl groups. Use SHELXL for refinement; ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • FT-IR: Confirm P–O–C linkage via absorption bands at 950–1050 cm⁻¹ .

Advanced: How does the steric bulk of this compound influence its performance in transition-metal catalysis?

Methodological Answer:
The 2,4,6-trimethylphenyl group creates a sterically hindered environment, which:

  • Stabilizes Metal Centers: Prevents ligand dissociation in Ru complexes, favoring cis configurations (thermodynamically stable by ~5–10 kcal/mol, as shown via DFT calculations) .
  • Modulates Catalytic Activity: In olefin metathesis, bulky phosphites reduce agostic interactions, enhancing turnover numbers (TONs) but may lower rates due to restricted substrate access.
  • Experimental Design: Compare activity with less-hindered analogs (e.g., P(OPh)₃) in cross-metathesis reactions under identical conditions (solvent, temperature) to isolate steric effects .

Advanced: What environmental and toxicological profiles should be considered for this phosphite?

Methodological Answer:

  • Aquatic Toxicity: Screen using OECD Test Guideline 201 (algae growth inhibition). Structural analogs like t-butylphenyl diphenyl phosphate show chronic aquatic toxicity (EC₅₀: <1 mg/L), suggesting similar precautions .
  • Degradation Studies: Perform hydrolysis experiments (pH 4–9, 25–50°C) to assess persistence. Phosphites typically hydrolyze to phosphates under acidic conditions.
  • Regulatory Compliance: Cross-reference ECHA dossiers (e.g., CAS 75980-60-8 for related phosphine oxides) for hazard classifications (e.g., H410: toxic to aquatic life) .

Advanced: How can contradictory spectral or catalytic data be resolved for this compound?

Methodological Answer:

  • Data Validation:
    • Reproducibility: Replicate experiments using standardized conditions (e.g., glovebox for air-sensitive reactions).
    • Computational Modeling: Compare experimental 31^{31}P NMR shifts with DFT-calculated values to confirm assignments .
  • Case Study: If catalytic yields vary, analyze residual O₂ levels (via GC-MS) or ligand decomposition (TGA/MS). For example, phosphite oxidation to phosphate can deactivate catalysts .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
  • Spill Management: Neutralize spills with sodium bicarbonate; avoid water to prevent exothermic hydrolysis .
  • Storage: Store under argon at 4°C to minimize oxidation. Regularly monitor for peroxide formation via KI/starch test strips .

Advanced: What analytical techniques are optimal for quantifying trace impurities in this phosphite?

Methodological Answer:

  • HPLC-MS: Use a C18 column (acetonitrile/water gradient) to separate phosphite from phosphate impurities. Monitor m/z signals for [M+H]⁺ ions.
  • ICP-OES: Detect trace metal catalysts (e.g., Ru, Pd) down to ppb levels.
  • Chiral Analysis: If enantiomeric byproducts form (e.g., from asymmetric synthesis), employ Chiralpak IA columns for resolution .

Advanced: How can computational chemistry predict the reactivity of this phosphite in novel reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., P-center vs. aryl O).
  • Transition State Analysis: Model ligand substitution pathways (e.g., in Ru complexes) to compare activation barriers for cis vs. trans isomers .
  • Solvent Effects: Use COSMO-RS to simulate solvent interactions and guide reaction medium selection (e.g., toluene vs. dichloromethane) .

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